molecular formula C17H14N4O4S B3515486 [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B3515486
M. Wt: 370.4 g/mol
InChI Key: IOPYESQTOUSPSF-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is an organic compound that belongs to the class of diaryl ketones. These compounds are characterized by the presence of two aryl groups attached to a carbonyl group. Diaryl ketones are significant in both organic and medicinal chemistry due to their diverse biological activities and applications .

Preparation Methods

The synthesis of [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone can be achieved through various synthetic routes. One common method involves the carbonylative Suzuki coupling reaction of arylboronic acids with aryl iodides in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions using ethylene glycol as the solvent . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and nitro groups can participate in various substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial and antibacterial properties.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial agents.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone include other diaryl ketones such as:

Properties

IUPAC Name

[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-25-14-9-5-11(6-10-14)15-18-17(26-2)20(19-15)16(22)12-3-7-13(8-4-12)21(23)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPYESQTOUSPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

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